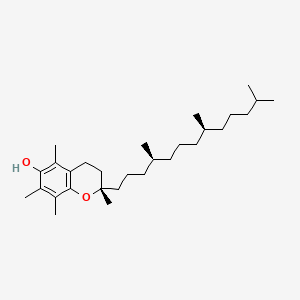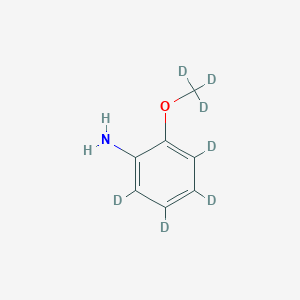
Darexaban-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darexaban-d3 Maleate is a deuterated form of Darexaban, a direct inhibitor of factor Xa. It is primarily used as an anticoagulant and antithrombotic agent to prevent venous thromboembolism, stroke in patients with atrial fibrillation, and potentially ischemic events in acute coronary syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Darexaban-d3 Maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Darexaban-d3 Maleate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkylating agents, and solvents like dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Darexaban-d3 Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Darexaban.
Biology: Employed in biological assays to investigate the inhibition of factor Xa and its effects on blood coagulation.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety as an anticoagulant and antithrombotic agent.
Industry: Applied in the development of new anticoagulant therapies and in the study of drug-drug interactions .
Mechanism of Action
Darexaban-d3 Maleate exerts its effects by directly inhibiting factor Xa, an essential enzyme in the blood coagulation cascade. Factor Xa cleaves prothrombin to its active form, thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
Comparison with Similar Compounds
Rivaroxaban: Another direct inhibitor of factor Xa, used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: Also inhibits factor Xa and is used to prevent stroke and venous thromboembolism
Uniqueness: Darexaban-d3 Maleate is unique due to its deuterated form, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable tool in pharmacokinetic studies and drug development .
Properties
CAS No. |
1346606-64-1 |
|---|---|
Molecular Formula |
C₃₁H₃₁D₃N₄O₈ |
Molecular Weight |
593.64 |
Synonyms |
N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)
![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)


![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)

